(+)-Norcisapride

描述

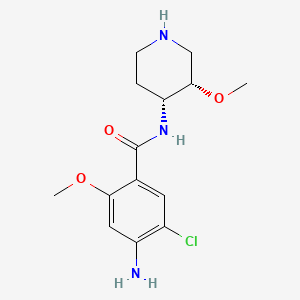

Structure

3D Structure

属性

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLDMGPCWMBPAN-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317959 | |

| Record name | Norcisapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83863-69-8, 202590-69-0 | |

| Record name | Norcisapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83863-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcisapride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ticalopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ticalopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norcisapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORCISAPRIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNG273A81O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORCISAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U221XI117N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (+)-Norcisapride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for (+)-Norcisapride, a key metabolite of cisapride. The synthesis involves the preparation of two crucial precursors: 4-amino-5-chloro-2-methoxybenzoic acid and the chiral intermediate (3S,4R)-4-amino-3-methoxypiperidine. This document outlines two primary strategies for obtaining the chiral piperidine intermediate: stereoselective synthesis and chiral resolution of a racemic mixture. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to facilitate replication and further research in the fields of medicinal chemistry and drug development.

Introduction

This compound, with the chemical name 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide, is the optically active form of Norcisapride. It is a significant metabolite of cisapride, a gastroprokinetic agent. The stereochemistry of the piperidine ring is crucial for its biological activity. This guide details the synthetic routes to obtain the enantiomerically pure this compound.

The overall synthetic strategy involves the coupling of two key building blocks:

-

4-amino-5-chloro-2-methoxybenzoic acid (1)

-

cis-4-amino-3-methoxypiperidine with (3S,4R) stereochemistry (2)

The primary challenge in the synthesis of this compound lies in the stereocontrolled synthesis or resolution of the chiral piperidine intermediate.

Synthesis of Precursors

Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (1)

The synthesis of 4-amino-5-chloro-2-methoxybenzoic acid is a multi-step process starting from p-aminosalicylic acid. The key steps involve methylation, chlorination, and saponification.

Experimental Protocol:

Step 1: Methylation of p-aminosalicylic acid A mixture of p-aminosalicylic acid and potassium hydroxide in acetone is cooled to 20-30°C. Dimethyl sulfate is then added dropwise, and the reaction is allowed to proceed to yield methyl 4-amino-2-methoxybenzoate.

Step 2: Chlorination of methyl 4-amino-2-methoxybenzoate The methyl 4-amino-2-methoxybenzoate is dissolved in DMF at 70°C. N-chlorosuccinimide (NCS) is added in a 1:1 molar ratio, and the mixture is stirred for 3-4 hours. The product, methyl 4-amino-5-chloro-2-methoxybenzoate, is precipitated by pouring the reaction mixture into ice water.

Step 3: Saponification of methyl 4-amino-5-chloro-2-methoxybenzoate The chlorinated ester is refluxed with potassium hydroxide in a methanol/water mixture for approximately 2-3 hours. After cooling and removal of the solvent, the aqueous solution is acidified with hydrochloric acid to a pH of 5, leading to the precipitation of 4-amino-5-chloro-2-methoxybenzoic acid as a white solid.

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |

| 1 | p-aminosalicylic acid | Potassium hydroxide, Dimethyl sulfate, Acetone | 20-30°C | Methyl 4-amino-2-methoxybenzoate | Not specified |

| 2 | Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide, DMF | 70°C, 3-4 hours | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5%[1] |

| 3 | Methyl 4-amino-5-chloro-2-methoxybenzoate | Potassium hydroxide, Methanol, Water, HCl | Reflux, 2-3 hours | 4-amino-5-chloro-2-methoxybenzoic acid | 91.4%[1] |

Synthesis of (3S,4R)-4-amino-3-methoxypiperidine (2)

Two primary approaches can be employed to obtain the chiral piperidine intermediate: stereoselective synthesis and chiral resolution of the racemic mixture.

A stereoselective synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, a protected form of the desired amine, has been reported starting from a trans-4-formylazetidin-2-one derivative. This multi-step synthesis provides the desired stereoisomer with high purity. The benzyl protecting group can be subsequently removed by catalytic hydrogenation.

An alternative and often more industrially viable approach is the synthesis of the racemic cis-4-amino-3-methoxypiperidine followed by chiral resolution.

Synthesis of Racemic cis-4-amino-3-methoxypiperidine: The synthesis of the racemic piperidine can be achieved through various routes, often involving the reduction of a corresponding oxime or reductive amination of a ketone precursor.

Chiral Resolution: The resolution of the racemic amine can be achieved by two primary methods:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid, such as tartaric acid derivatives (e.g., O,O'-di-p-toluoyl tartaric acid) or mandelic acid, to form diastereomeric salts.[2] These salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.[2][3] The desired enantiomer is then liberated from the separated salt by treatment with a base.

-

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of piperidine derivatives.[4][5][6] The mobile phase typically consists of a mixture of a non-polar solvent (e.g., heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.[4]

Final Coupling Step: Synthesis of this compound

The final step in the synthesis of this compound is the amidation reaction between 4-amino-5-chloro-2-methoxybenzoic acid (1) and the enantiomerically pure (3S,4R)-4-amino-3-methoxypiperidine (2).

Experimental Protocol:

A common method for this amide bond formation is the use of a coupling agent or the formation of a mixed anhydride of the carboxylic acid.

Mixed Anhydride Method: 4-amino-5-chloro-2-methoxybenzoic acid is reacted with a chloroformate, such as ethyl chloroformate, in the presence of a base (e.g., triethylamine) to form a mixed anhydride. This activated intermediate is then reacted in situ with (3S,4R)-4-amino-3-methoxypiperidine to yield this compound. The product can be purified by crystallization or chromatography.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway of this compound.

Conclusion

This technical guide has detailed the synthetic pathway for this compound, emphasizing the preparation of its key precursors and the final coupling reaction. The stereoselective synthesis or chiral resolution of the piperidine intermediate is a critical aspect of the overall process. The provided experimental outlines and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions and purification methods may lead to improved overall yields and purity of the final product.

References

- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

(+)-Norcisapride: A Technical Overview of 5-HT₄ Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norcisapride, also known as Ticalopride, is the primary active metabolite of cisapride, a well-known gastroprokinetic agent.[1][2] While cisapride itself has faced restricted use due to off-target effects, particularly on the hERG channel, its mechanism of action via the serotonin 5-HT₄ receptor remains a significant area of interest for therapeutic development.[3] This technical guide provides an in-depth exploration of the 5-HT₄ receptor agonism of this compound and its parent compound, cisapride, focusing on the underlying molecular mechanisms, experimental evaluation, and potential therapeutic implications.

This compound is a potent agonist at the 5-HT₄ receptor and also exhibits antagonist activity at the 5-HT₃ receptor.[4] The agonism at 5-HT₄ receptors is primarily responsible for its prokinetic effects, which are mediated through the stimulation of acetylcholine release in the enteric nervous system.[1][5] This modulation of neuronal activity enhances gastrointestinal motility.[5][6]

Quantitative Pharmacology

Quantitative analysis of the interaction between a ligand and its receptor is fundamental to drug development. Key parameters include the binding affinity (often expressed as the inhibitory constant, Kᵢ) and the functional potency (expressed as the half-maximal effective concentration, EC₅₀).

Table 1: Binding Affinity and Potency of Cisapride at the 5-HT₄ Receptor

| Compound | Parameter | Value | Receptor/Channel | Species | Reference |

| Cisapride | EC₅₀ | 140 nM | 5-HT₄ | Human | |

| Cisapride | IC₅₀ | 9.4 nM | hERG | Human |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates greater potency. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Molecular Mechanism and Signaling Pathway

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through the Gαs subunit. Agonist binding, such as by this compound, initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the modulation of neurotransmitter release and smooth muscle contraction in the gastrointestinal tract.

Caption: 5-HT₄ Receptor Gs Signaling Pathway.

Experimental Protocols

The characterization of a 5-HT₄ receptor agonist involves two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to measure agonistic activity.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT₄ receptor. A common radioligand used for this purpose is [³H]-GR113808, a high-affinity 5-HT₄ antagonist.[8][9][10]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT₄ receptor (e.g., guinea pig striatum).[8][9] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand ([³H]-GR113808) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of a compound to stimulate the 5-HT₄ receptor and induce the production of intracellular cAMP.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human 5-HT₄ receptor are cultured in appropriate media and seeded into multi-well plates.

-

Compound Incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7] Subsequently, the cells are stimulated with varying concentrations of the test compound (this compound).

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of available methods, such as competitive enzyme immunoassays (EIA) or assays based on fluorescence resonance energy transfer (FRET) or bioluminescence (e.g., GloSensor™ cAMP Assay).[7]

-

Data Analysis: The amount of cAMP produced is plotted against the log concentration of the test compound. The EC₅₀ and Eₘₐₓ (maximum effect) values are determined from the resulting dose-response curve.

Caption: cAMP Functional Assay Workflow.

Therapeutic Rationale and Future Directions

The prokinetic effects of 5-HT₄ receptor agonists have been primarily applied to gastrointestinal disorders characterized by hypomotility. However, the distribution of 5-HT₄ receptors in the central nervous system has opened avenues for exploring their potential in treating cognitive disorders. Stimulation of these receptors has been shown to enhance the release of acetylcholine, a neurotransmitter crucial for learning and memory. This provides a strong rationale for investigating selective 5-HT₄ agonists like this compound for conditions such as Alzheimer's disease and age-related cognitive decline.

The key challenge in the development of 5-HT₄ agonists has been achieving selectivity to avoid adverse cardiovascular effects associated with first-generation compounds like cisapride.[3] Future research on this compound and novel analogues should focus on:

-

Determining the precise binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound at the 5-HT₄ receptor.

-

Establishing a comprehensive selectivity profile against a panel of other receptors and ion channels, particularly hERG.

-

Conducting in vivo studies to correlate pharmacokinetic and pharmacodynamic parameters with efficacy in models of both gastrointestinal and cognitive dysfunction.

By addressing these critical aspects, the therapeutic potential of this compound and the broader class of selective 5-HT₄ receptor agonists can be fully realized, potentially leading to safer and more effective treatments for a range of disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cisapride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]

- 6. Effects of the 5-HT4 receptor agonist, cisapride, on neuronally evoked responses in human bladder, urethra, and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Developmental History of (+)-Norcisapride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norcisapride, also known as Ticalopride, is the optically pure (+)-enantiomer of norcisapride, the principal active metabolite of the gastroprokinetic agent cisapride. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details its mechanism of action as a potent and selective serotonin 5-HT4 receptor agonist, its intended clinical applications in gastroesophageal reflux disease (GERD) and gastroparesis, and its progression through clinical development. This document summarizes available quantitative data, outlines key experimental methodologies, and provides visual representations of its signaling pathway and relevant experimental workflows.

Introduction and Discovery

The development of this compound is intrinsically linked to the history of its parent drug, cisapride. Cisapride, a benzamide derivative, was developed by Janssen Pharmaceuticals in the 1980s and was widely used as a prokinetic agent to enhance gastrointestinal motility.[1] Subsequent research revealed that cisapride is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system, primarily through N-dealkylation, to form norcisapride.[2][3] This metabolite was identified as being pharmacologically active.

The recognition that different enantiomers of a drug can possess distinct pharmacological properties and safety profiles led to the investigation of the individual stereoisomers of norcisapride. Sepracor Inc. pursued the development of the optically pure (+)-enantiomer, this compound (Ticalopride), with the hypothesis that it might offer an improved therapeutic window over racemic cisapride, potentially with a better safety profile, particularly concerning the cardiovascular side effects associated with the parent drug.[4] A patent for the use of optically pure this compound for treating emesis and central nervous system disorders was granted in 1998.[4] The development of this compound reached Phase II clinical trials for the treatment of GERD and gastroparesis.[5]

Mechanism of Action

This compound exerts its prokinetic effects primarily through its agonist activity at the serotonin 5-HT4 receptor.[5] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase.

5-HT4 Receptor Signaling Pathway

The binding of this compound to the 5-HT4 receptor on enteric neurons triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which is thought to modulate ion channels, leading to enhanced acetylcholine (ACh) release from the presynaptic nerve terminals in the myenteric plexus.[5] The increased availability of ACh in the synaptic cleft stimulates muscarinic receptors on smooth muscle cells, resulting in increased gastrointestinal motility, including enhanced esophageal sphincter tone, accelerated gastric emptying, and increased intestinal peristalsis.[5][6]

Figure 1: this compound signaling pathway via the 5-HT4 receptor.

Pharmacological Profile

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. The affinity is typically expressed as the inhibition constant (Ki) or the concentration of the ligand that inhibits 50% of the specific binding of a radioligand (IC50). For 5-HT4 receptors, a common radioligand used is [3H]-GR113808.

Table 1: Representative 5-HT4 Receptor Binding Affinities of Related Compounds

| Compound | Receptor | pKi | Ki (nM) | Reference |

| Cisapride | human 5-HT4(c) | 7.1 | ~79 | [7] |

| Prucalopride | human 5-HT4a | 8.6 | 2.5 | [5] |

| Prucalopride | human 5-HT4b | 8.1 | ~8 | [5] |

Note: Specific Ki values for this compound are not publicly available. The data presented are for comparative purposes.

Functional Potency

Functional assays measure the biological response elicited by a ligand. For 5-HT4 receptor agonists, a common method is to measure the accumulation of intracellular cAMP in cells expressing the receptor. The potency is often expressed as the half-maximal effective concentration (EC50).

Table 2: Representative Functional Potency of Related 5-HT4 Receptor Agonists

| Compound | Assay | pEC50 | EC50 (nM) | Reference |

| Cisapride | cAMP accumulation (h5-HT4(c)) | 7.4 | ~40 | [7] |

| Prucalopride | cAMP accumulation (h5-HT4(c)) | 7.9 | ~13 | [7] |

| Prucalopride | Contraction (guinea pig colon) | 7.48 | ~33 | [5] |

Note: Specific EC50 values for this compound are not publicly available. The data presented are for comparative purposes.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, standard methodologies for assessing 5-HT4 receptor agonists are well-established.

Radioligand Binding Assay (Representative Protocol)

This protocol is a generalized procedure for determining the binding affinity of a test compound to the 5-HT4 receptor.

Figure 2: Generalized workflow for a 5-HT4 receptor radioligand binding assay.

cAMP Functional Assay (Representative Protocol)

This protocol outlines a typical procedure for measuring the functional agonistic activity of a compound at the 5-HT4 receptor.

Figure 3: Generalized workflow for a 5-HT4 receptor cAMP functional assay.

Enantioselective Synthesis

A specific, detailed protocol for the enantioselective synthesis of this compound is not publicly available. However, the synthesis would likely involve the coupling of two key intermediates: an optically active piperidine derivative and a substituted benzoic acid moiety. The synthesis of the related compound prucalopride often involves the condensation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine.[2] A potential synthetic route for this compound would likely follow a similar convergent strategy, employing an enantiomerically pure piperidine starting material.

Clinical Development and Therapeutic Potential

This compound (Ticalopride) was investigated for its therapeutic potential in treating gastrointestinal motility disorders.

Investigated Indications

-

Gastroesophageal Reflux Disease (GERD): By increasing lower esophageal sphincter pressure and accelerating esophageal clearance, this compound was expected to reduce the symptoms of GERD.[5]

-

Gastroparesis: Through its prokinetic effects on the stomach, this compound aimed to improve delayed gastric emptying and alleviate symptoms such as nausea, vomiting, and early satiety.[5]

Clinical Trials

This compound progressed to Phase II clinical trials.[5] However, detailed results from these trials are not widely published in the peer-reviewed literature. The development of Ticalopride appears to have been discontinued, and the reasons for this are not publicly documented. This could be due to a variety of factors, including insufficient efficacy, unfavorable side-effect profile, or strategic business decisions.

Conclusion

This compound represents a logical step in the evolution of prokinetic agents, moving from a racemic parent drug to a single, active enantiomer metabolite. Its mechanism as a selective 5-HT4 receptor agonist held promise for the treatment of common gastrointestinal motility disorders. While its clinical development was not completed, the study of this compound has contributed to the broader understanding of 5-HT4 receptor pharmacology and the importance of stereochemistry in drug design. Further research into selective 5-HT4 agonists continues, with the goal of developing effective and safe treatments for patients with debilitating gastrointestinal conditions.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Prucalopride Succinate | 5-HT Receptor | TargetMol [targetmol.com]

- 3. americanforegutsociety.org [americanforegutsociety.org]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]

(+)-Norcisapride and the Enteric Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norcisapride, also known as Ticalopride, is the active metabolite of cisapride, a once widely used prokinetic agent.[1] Like its parent compound, this compound is understood to exert its effects on the gastrointestinal (GI) tract primarily through the modulation of the enteric nervous system (ENS), the intrinsic neuronal network of the gut.[1] This technical guide provides a comprehensive overview of the interaction between this compound and the ENS, with a focus on its mechanism of action, relevant signaling pathways, and the experimental protocols required for its characterization.

While specific quantitative pharmacological data for this compound is limited in publicly available literature, this guide will leverage data from its parent compound, cisapride, and other well-characterized 5-HT4 receptor agonists to infer its expected properties and to provide a framework for its further investigation.

Core Mechanism of Action: 5-HT4 Receptor Agonism

The primary mechanism of action for this compound is agonism at the serotonin type 4 (5-HT4) receptor.[1] These receptors are expressed on various cells within the GI tract, including enteric neurons.[2][3] Stimulation of 5-HT4 receptors on cholinergic neurons within the myenteric plexus enhances the release of acetylcholine (ACh).[4][5] This increased ACh availability then acts on muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility and transit.[5]

Signaling Pathway

The activation of the 5-HT4 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. As a Gs-protein coupled receptor, its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[6] This rise in cAMP activates Protein Kinase A (PKA), which is thought to phosphorylate downstream targets involved in facilitating neurotransmitter release.[6]

Data Presentation: Comparative Pharmacology

To provide a quantitative context for the expected activity of this compound, the following tables summarize the pharmacological data for its parent compound, cisapride, and other key 5-HT4 receptor agonists. It is important to note that while cisapride is a potent 5-HT4 agonist, its clinical use was curtailed due to off-target effects, primarily the blockade of the hERG potassium channel, which is associated with cardiac arrhythmias.[7][8] Newer agents like prucalopride were designed for higher selectivity.[9][10]

Table 1: 5-HT4 Receptor Binding Affinity and Functional Potency

| Compound | Receptor Binding (pKi) | Functional Assay (pEC50) |

| Cisapride | 7.4 | 7.4 |

| Prucalopride | 8.6 (5-HT4a), 8.1 (5-HT4b) | 7.9 |

| Tegaserod | Not specified | 8.7 |

| Mosapride | Not specified | 6.3 |

| TD-8954 | 9.8 | 9.3 |

Data compiled from multiple sources.[2][11]

Table 2: Selectivity Profile of 5-HT4 Agonists

| Compound | Primary Target | Key Off-Target Interactions |

| Cisapride | 5-HT4 Agonist | hERG channel blocker (IC50 = 9.4 nM)[7] |

| Tegaserod | 5-HT4 Agonist | 5-HT1 and 5-HT2 receptor affinity[8] |

| Prucalopride | Highly Selective 5-HT4 Agonist | Minimal affinity for other receptors/channels at therapeutic doses[10][12] |

Experimental Protocols

The following protocols outline key experiments for characterizing the effects of a 5-HT4 agonist like this compound on the enteric nervous system.

Isolation and Primary Culture of Myenteric Neurons

This protocol is foundational for subsequent in vitro studies, such as electrophysiology and immunocytochemistry. It involves the enzymatic digestion of the longitudinal muscle with attached myenteric plexus (LMMP).[1][13]

Methodology:

-

Tissue Harvest: Euthanize a laboratory animal (e.g., mouse or guinea pig) and dissect a segment of the small intestine (e.g., ileum).

-

LMMP Preparation: Carefully peel the LMMP away from the underlying circular muscle and mucosa.

-

Enzymatic Digestion: Mince the LMMP and incubate in a solution containing enzymes like collagenase and protease to dissociate the ganglia.[14]

-

Cell Plating: After digestion and centrifugation to pellet the cells, resuspend the enteric neurons and glia in a suitable culture medium and plate them on coated coverslips (e.g., with Poly-L-Lysine and laminin).[15][16]

-

Culture: Maintain the cells in an incubator at 37°C with 5% CO2. Neurons are typically ready for experimental use after 1-7 days in culture.[13]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrical properties of individual cultured myenteric neurons and how they are modulated by a test compound.[17]

Methodology:

-

Preparation: Place a coverslip with cultured myenteric neurons in a recording chamber on an inverted microscope and perfuse with an external physiological solution.

-

Patch Pipette: Approach a neuron with a glass micropipette filled with an internal solution.

-

Seal Formation: Form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch under the pipette to gain electrical access to the cell's interior.

-

Recording: In current-clamp mode, measure the resting membrane potential and action potential firing in response to current injections. In voltage-clamp mode, measure specific ion channel currents.

-

Drug Application: Perfuse this compound into the bath at various concentrations to determine its effects on neuronal excitability, synaptic inputs, and specific currents.

Acetylcholine (ACh) Release Assay

This assay directly measures the primary functional output of 5-HT4 receptor activation on cholinergic enteric neurons.[4][18]

Methodology:

-

Tissue Preparation: Use LMMP strips from the guinea pig ileum.

-

Loading: Incubate the tissue with [3H]-choline, which is taken up by cholinergic neurons and converted to [3H]-ACh.

-

Superfusion: Place the loaded tissue in a superfusion chamber and wash with a physiological salt solution to remove excess radioactivity.

-

Stimulation: Elicit ACh release by electrical field stimulation.

-

Sample Collection: Collect fractions of the superfusate before, during, and after stimulation.

-

Drug Application: Add this compound to the superfusion solution to determine its effect on both basal and stimulus-evoked [3H]-ACh release.

-

Quantification: Measure the radioactivity in the collected fractions using liquid scintillation counting.

Neuronal Survival and Apoptosis (TUNEL) Assay

Studies have shown that 5-HT4 receptor activation can be neuroprotective and promote neurogenesis.[19][20][21] This assay quantifies apoptosis in cultured enteric neurons.

Methodology:

-

Cell Culture: Culture myenteric neurons as described previously.

-

Induce Apoptosis: Expose the neurons to an apoptotic stimulus (e.g., oxidative stress with H2O2). A subset of cultures should be pre-treated with this compound.[22]

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them to allow entry of the labeling enzyme.[19]

-

TUNEL Reaction: Incubate the cells with a solution containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or a fluorescent analog). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[23]

-

Detection: If using BrdUTP, detect with a fluorescently labeled anti-BrdU antibody. If using a fluorescent dUTP, visualize directly.[23]

-

Imaging and Quantification: Use fluorescence microscopy to image the cells. Apoptotic cells will be TUNEL-positive. Counterstain with a pan-neuronal marker to identify the total neuron population and calculate the percentage of apoptotic neurons.[19]

cAMP Accumulation Assay

This is a direct functional assay to confirm that a compound activates the 5-HT4 receptor and to determine its potency and efficacy in a cellular context.[24][25]

Methodology:

-

Cell Line: Use a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Cell Plating: Plate the cells in a multi-well plate.

-

Assay Conditions: Incubate the cells in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes at room temperature).[26]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[26]

-

Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound is a 5-HT4 receptor agonist that is expected to enhance gastrointestinal motility by stimulating acetylcholine release from enteric neurons. While direct pharmacological data on this specific metabolite is scarce, the well-established role of the 5-HT4 receptor in the enteric nervous system provides a strong basis for its mechanism of action. The comparative data from its parent compound, cisapride, and newer, more selective 5-HT4 agonists, underscore the importance of receptor selectivity for a favorable safety profile. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound or any novel 5-HT4 agonist, enabling a thorough investigation of its effects on enteric neuron physiology and its potential as a therapeutic agent for motility disorders. Further studies are required to definitively establish the potency, selectivity, and neuroprotective effects of this compound.

References

- 1. Frontiers | Isolation and transfection of myenteric neurons from mice for patch-clamp applications [frontiersin.org]

- 2. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Influence of 5-HT4 receptor activation on acetylcholine release in human large intestine with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological effects of prucalopride, a novel enterokinetic agent, on isolated atrial myocytes from patients treated with beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonclinical Cardiovascular Studies of Prucalopride, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An In-vitro Preparation of Isolated Enteric Neurons and Glia from the Myenteric Plexus of the Adult Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of acetylcholine release from enzyme-dissociated myenteric ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. jove.com [jove.com]

- 17. Electrophysiological characteristics of enteric neurons isolated from the Immortomouse - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition by cannabinoid receptor agonists of acetylcholine release from the guinea-pig myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jneurosci.org [jneurosci.org]

- 20. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-HT4 receptor-mediated neuroprotection and neurogenesis in the enteric nervous system of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Prucalopride exerts neuroprotection in human enteric neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Multiplexable Click-iT Plus TUNEL Assays for In Situ Apoptosis Detection | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. resources.revvity.com [resources.revvity.com]

- 26. m.youtube.com [m.youtube.com]

In Vitro Characterization of (+)-Norcisapride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norcisapride, also known as Ticalopride, is the principal active metabolite of cisapride, a once-widely used gastroprokinetic agent. Cisapride exerts its primary pharmacological effect through the agonism of serotonin 5-HT4 receptors, which enhances acetylcholine release in the myenteric plexus, thereby stimulating gastrointestinal motility.[1] The metabolism of cisapride to this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4 through N-dealkylation.

While the pharmacological activity of cisapride's metabolites has been reported to be negligible compared to the parent compound, a thorough in vitro characterization is crucial for a complete understanding of its pharmacological and toxicological profile. This technical guide provides a summary of the available in vitro data for this compound, alongside detailed experimental protocols for key assays relevant to its characterization.

Quantitative In Vitro Pharmacology

Limited quantitative in vitro pharmacological data for this compound is available in the public domain. The following tables summarize the available data for the parent compound, cisapride, and a related selective 5-HT4 agonist, prucalopride, to provide context.

Table 1: 5-HT4 Receptor Binding Affinity

| Compound | Receptor Subtype | Radioligand | Preparation | Ki (nM) | pKi | Reference |

| This compound | Human 5-HT4 | [3H]-GR113808 | HEK293 cell membranes | Not Available | Not Available | |

| Cisapride | Human 5-HT4(c) | [3H]-GR113808 | HEK293 cell membranes | ~79.4 | 7.1 | [2] |

| Prucalopride | Human 5-HT4a | [3H]-GR113808 | CHO-K1 cells | 2.5 | 8.6 | [3] |

| Prucalopride | Human 5-HT4b | [3H]-GR113808 | CHO-K1 cells | 7.9 | 8.1 | [3] |

Table 2: 5-HT4 Receptor Functional Activity (cAMP Assay)

| Compound | Receptor Subtype | Cell Line | EC50 (nM) | pEC50 | Intrinsic Activity | Reference |

| This compound | Human 5-HT4 | Not Specified | Not Available | Not Available | Not Available | |

| Cisapride | Human 5-HT4(c) | HEK293 cells | ~39.8 | 7.4 | Full Agonist | [2] |

| Prucalopride | Human 5-HT4(c) | HEK293 cells | ~12.6 | 7.9 | Full Agonist | [2] |

Table 3: hERG Channel Binding Affinity

| Compound | Preparation | IC50 (nM) | Reference |

| This compound | Not Specified | Not Available | |

| Cisapride | HEK293 cells | 6.5 - 44.5 | [4][5] |

| Cisapride | CHO-K1 cells | 16.4 - 23.6 | [6] |

Signaling Pathway and Metabolism

The primary mechanism of action of cisapride, and presumably this compound, involves the activation of the 5-HT4 receptor, a Gs-protein coupled receptor. This activation leads to a cascade of intracellular events culminating in the desired physiological response.

The metabolic conversion of cisapride to this compound is a critical step in its biotransformation.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of compounds like this compound.

Radioligand Binding Assay for 5-HT4 Receptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.

Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT4 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (e.g., [3H]-GR113808), and varying concentrations of the test compound (this compound).

-

Initiate the binding reaction by adding the prepared cell membranes.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT4 receptor ligand (e.g., unlabeled GR113808).

-

-

Filtration and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for 5-HT4 Receptor

This protocol describes a cell-based functional assay to determine the potency (EC50) and efficacy of a test compound as a 5-HT4 receptor agonist by measuring the accumulation of cyclic AMP (cAMP).

Methodology:

-

Cell Culture:

-

Culture HEK293 or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor in appropriate growth medium.

-

Seed the cells into 96-well or 384-well plates and allow them to attach and grow to a suitable confluency.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

Aspirate the growth medium from the cells and wash with assay buffer.

-

Add the test compound dilutions to the cells. Include a known 5-HT4 agonist as a positive control and buffer alone as a negative control.

-

To prevent the degradation of cAMP, perform the stimulation in the presence of a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a sensitive detection method such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP for a specific antibody.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where binding of components leads to a luminescent signal.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay format for detecting and quantifying cAMP.

-

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration (or signal) against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax) by fitting the data to a sigmoidal dose-response equation.

-

The intrinsic activity of the test compound can be determined by comparing its Emax to that of a known full agonist.

-

Conclusion

The in vitro characterization of this compound, the primary metabolite of cisapride, is an essential component of its overall pharmacological assessment. While direct quantitative data on its interaction with the 5-HT4 receptor and other potential off-targets are not extensively available in the literature, the provided experimental protocols offer a robust framework for conducting such investigations. The established role of cisapride as a potent 5-HT4 receptor agonist and a significant hERG channel blocker underscores the importance of thoroughly characterizing its metabolites to fully comprehend their potential contributions to both efficacy and safety. Further research is warranted to elucidate the complete in vitro pharmacological profile of this compound.

References

- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]

- 3. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of (+)-Norcisapride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norcisapride, also known as ticalopride, is the principal and pharmacologically active metabolite of the gastrointestinal prokinetic agent cisapride. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, receptor binding affinity, functional activity, and potential clinical implications. The primary mechanism of action of this compound is the stimulation of serotonin 5-HT4 receptors, which leads to enhanced acetylcholine release in the myenteric plexus and subsequent promotion of gastrointestinal motility. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a benzamide derivative and the N-dealkylated metabolite of cisapride. Cisapride was formerly used to treat various gastrointestinal motility disorders but was largely withdrawn from the market due to concerns about cardiac arrhythmias associated with hERG channel blockade. Understanding the pharmacological profile of its active metabolite, this compound, is crucial for evaluating its therapeutic potential and safety. This document consolidates the current knowledge on the pharmacological characteristics of this compound.

Mechanism of Action

The primary mechanism of action of this compound, similar to its parent compound cisapride, is the agonism of serotonin 5-HT4 receptors.[1] Activation of these G-protein coupled receptors in the enteric nervous system stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately facilitates the release of acetylcholine from cholinergic neurons in the myenteric plexus.[1] The increased availability of acetylcholine enhances gastrointestinal smooth muscle contraction and coordination, resulting in accelerated gastric emptying and intestinal transit.[1][2]

Signaling Pathway of this compound at the 5-HT4 Receptor

Caption: 5-HT4 receptor activation by this compound.

Quantitative Pharmacological Data

While specific quantitative binding affinity (Ki) and functional potency (EC50) values for this compound are not extensively reported in publicly available literature, the activity of its parent compound, cisapride, provides a strong indication of its pharmacological profile.

Table 1: Receptor Binding and Functional Activity of Cisapride

| Receptor/Ion Channel | Parameter | Value (nM) | Species/Tissue | Reference |

| 5-HT4 | EC50 | 140 | - | |

| hERG K+ Channel | IC50 | 6.5 | HEK293 cells | [3] |

| hERG K+ Channel | IC50 | 9.4 | - | |

| hERG K+ Channel | IC50 | 16.4 | CHO-K1 cells | [4][5] |

| hERG K+ Channel | IC50 | 23.6 (at 37°C) | CHO-K1 cells | [4] |

| hERG K+ Channel | IC50 | 44.5 | Mammalian cells | [3][6] |

| hERG K+ Channel | IC50 | 630 | Xenopus oocytes (2K solution) | [1] |

| Kv1.5 K+ Channel | IC50 | 21,200 | Mammalian cells | [6] |

Note: The variability in hERG IC50 values can be attributed to different experimental conditions, such as cell type, temperature, and electrophysiological protocol.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological profile of a compound. Below are generalized protocols for key experiments relevant to the study of this compound.

Radioligand Binding Assay for 5-HT4 Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT4 receptor by this compound.

Materials:

-

Membrane preparations from cells expressing 5-HT4 receptors (e.g., guinea pig striatum).[7][8]

-

Radioligand: [3H]-GR113808 (a selective 5-HT4 antagonist).[7][8]

-

Test compound: this compound.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubate the cell membrane preparation with a fixed concentration of [3H]-GR113808 and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 ligand.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay for 5-HT4 Receptor Agonism

This assay measures the functional consequence of 5-HT4 receptor activation by quantifying the production of the second messenger, cAMP.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production via the 5-HT4 receptor.

Materials:

-

Whole cells expressing 5-HT4 receptors (e.g., CHO or HEK293 cells).

-

Test compound: this compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30 minutes at 37°C).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a suitable detection method according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.

-

Determine the EC50 value (concentration of this compound that produces 50% of the maximal response).

Workflow for cAMP Functional Assay

Caption: Workflow for a cell-based cAMP functional assay.

In Vivo Effects

In vivo studies have primarily focused on cisapride, demonstrating its prokinetic effects across the gastrointestinal tract. Cisapride has been shown to enhance gastric emptying of both liquids and solids in dogs and humans.[2][10] It also increases the amplitude and coordination of antral, pyloric, and duodenal contractions.[2] Given that this compound is the active metabolite, it is expected to mediate these in vivo effects. However, specific in vivo studies solely investigating this compound are not widely available.

Selectivity Profile and Off-Target Effects

A critical aspect of the pharmacological profile of any drug candidate is its selectivity. For this compound, the most significant off-target effect of its parent compound, cisapride, is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel.[3][6] This action can prolong the QT interval of the electrocardiogram, leading to a risk of serious cardiac arrhythmias. As shown in Table 1, cisapride is a potent blocker of the hERG channel, with IC50 values in the low nanomolar range in some studies.[3] The affinity of this compound for the hERG channel is a critical determinant of its cardiovascular safety profile, though specific data for the metabolite is sparse. Cisapride has a much lower affinity for other potassium channels, such as Kv1.5.[6]

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of cisapride on gastric emptying and ileal transit time of balanced liquid meal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of (+)-Norcisapride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norcisapride, also known as ticalopride, is the principal active metabolite of cisapride, a once-widely used gastroprokinetic agent.[1] Like its parent compound, this compound exerts its primary pharmacological effect through agonism of the serotonin 5-HT4 receptor.[2] Activation of the 5-HT4 receptor in the enteric nervous system enhances acetylcholine release, leading to increased gastrointestinal motility.[1][3] However, a significant safety concern with cisapride was its off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[4][5] Therefore, a thorough in vitro evaluation of this compound is critical to characterize both its on-target efficacy and its potential for cardiac liability.

These application notes provide detailed protocols for the in vitro assessment of this compound, focusing on its interaction with the 5-HT4 receptor and the hERG potassium channel.

Data Presentation

The following tables summarize the key in vitro pharmacological parameters for this compound and its parent compound, cisapride.

Table 1: 5-HT4 Receptor Binding Affinity

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| This compound | [³H]-GR113808 | CHO-K1 cells expressing human 5-HT4(a) receptor | Data not available | |

| Cisapride | [³H]-GR113808 | HEK293 cells expressing human 5-HT4(c) receptor | ~79.4 (pKi 7.1) | [6] |

Table 2: 5-HT4 Receptor Functional Activity (cAMP Accumulation)

| Compound | Cell Line | Parameter | Value (nM) | Reference |

| This compound | Cells expressing human 5-HT4 receptor | EC50 | Data not available | |

| Cisapride | HEK-293 cells expressing human 5-HT4(c) receptor | EC50 | 140 | [6] |

Table 3: hERG Potassium Channel Inhibition

| Compound | Cell Line | Parameter | Value (nM) | Reference |

| This compound | HEK293 cells expressing hERG | IC50 | Data not available | |

| Cisapride | CHO-K1 cells expressing hERG | IC50 | 16.4 - 23.6 | [4] |

| Cisapride | HEK293 cells expressing hERG | IC50 | 6.5 | [1] |

Experimental Protocols

5-HT4 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is adapted from studies on 5-HT4 receptor agonists and is suitable for determining the binding affinity (Ki) of this compound.

Objective: To determine the binding affinity of this compound for the human 5-HT4 receptor by measuring its ability to compete with a specific radiolabeled antagonist, [³H]-GR113808.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-GR113808

-

Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor.

-

Assay Buffer: 50 mM HEPES, pH 7.4

-

Non-specific Binding Control: 10 µM unlabeled GR113808 or another potent 5-HT4 antagonist.

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Plate shaker

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human 5-HT4 receptor to a high density.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-GR113808 (at a concentration close to its Kd, typically 0.1-0.5 nM), and 100 µL of cell membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-GR113808, and 100 µL of cell membrane suspension.

-

Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]-GR113808, and 100 µL of cell membrane suspension.

-

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-GR113808) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5-HT4 Receptor Functional Assay (cAMP Accumulation)

This protocol measures the functional agonistic activity of this compound at the 5-HT4 receptor.

Objective: To determine the potency (EC50) of this compound in stimulating intracellular cyclic AMP (cAMP) production in cells expressing the human 5-HT4 receptor.

Materials:

-

Test Compound: this compound

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

-

Cell Culture Medium

-

Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)

-

384-well white opaque plates

-

Plate reader compatible with the chosen assay kit.

Protocol:

-

Cell Preparation:

-

Culture cells to 80-90% confluency.

-

Harvest the cells and resuspend them in stimulation buffer to the desired density (typically 2,000-10,000 cells per well, to be optimized).

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Add 5 µL of the this compound dilutions to the appropriate wells. Include wells with stimulation buffer only as a basal control.

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding detection reagents to the wells.

-

Incubate for the recommended time (usually 60 minutes at room temperature).

-

-

Data Acquisition and Analysis:

-

Read the plate using a plate reader compatible with the assay format (e.g., measuring fluorescence or luminescence).

-

Plot the cAMP levels against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

-

hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)

This protocol is essential for assessing the potential cardiac safety of this compound.

Objective: To determine the inhibitory effect (IC50) of this compound on the hERG potassium channel current.

Materials:

-

Test Compound: this compound

-

Cell Line: HEK293 cells stably expressing the hERG channel.

-

Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication.

Protocol:

-

Cell Preparation:

-

Culture hERG-expressing cells on glass coverslips.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the stage of the patch-clamp setup and perfuse with extracellular solution.

-

-

Electrophysiological Recording:

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single, isolated cell.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.

-

Record baseline hERG currents in the extracellular solution until a stable response is achieved.

-

-

Compound Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the extracellular solution.

-

Apply increasing concentrations of this compound to the cell via the perfusion system, allowing the current to reach a steady-state at each concentration.

-

-

Data Acquisition and Analysis:

-

Measure the peak amplitude of the hERG tail current at each concentration of this compound.

-

Calculate the percentage of current inhibition at each concentration relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the hERG current) by fitting the data with a Hill equation.

-

Mandatory Visualizations

Caption: Workflow for the 5-HT4 Receptor Binding Assay.

Caption: Workflow for the 5-HT4 Functional cAMP Assay.

Caption: Workflow for the hERG Patch-Clamp Assay.

Caption: this compound 5-HT4 Receptor Signaling Pathway.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-cardiovascular drugs that inhibit hERG-encoded potassium channels and risk of sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]

Chiral Separation of Norcisapride Enantiomers by High-Performance Liquid Chromatography

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the chiral separation of norcisapride enantiomers using High-Performance Liquid Chromatography (HPLC). Norcisapride is the major metabolite of cisapride, and the stereoselective analysis of this compound is crucial for pharmacokinetic and pharmacodynamic studies. The protocol described herein is adapted from established methods for the chiral separation of cisapride and is expected to provide a robust and reproducible separation of norcisapride enantiomers.[1][2] This application note includes a summary of chromatographic conditions, a detailed experimental protocol, and a visual representation of the analytical workflow.

Chromatographic Conditions

A summary of the recommended HPLC conditions for the chiral separation of norcisapride is presented in the table below. These conditions are based on a successful method developed for the parent drug, cisapride, and may require minor optimization for norcisapride.[1][2]

| Parameter | Recommended Condition |

| Column | Chiralcel OJ (250 x 4.6 mm) |

| Mobile Phase | Ethanol:Hexane:Diethylamine (35:64.5:0.5, v/v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 276 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Internal Standard | Clebopride (optional, for quantitative analysis) |

Experimental Protocol

This section provides a step-by-step guide for the chiral separation of norcisapride.

Reagents and Materials

-

Norcisapride reference standard (racemic)

-

Ethanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Diethylamine (DEA)

-

Methanol (for sample dissolution)

-

Water (HPLC grade)

-

0.45 µm syringe filters

Instrumentation

-

A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column compartment, and a UV detector.

-

Chiralcel OJ (250 x 4.6 mm) chiral column.

-

Data acquisition and processing software.

Preparation of Mobile Phase

-

Carefully measure 350 mL of ethanol, 645 mL of n-hexane, and 5 mL of diethylamine.

-

Combine the solvents in a suitable container and mix thoroughly.

-